BenchChemオンラインストアへようこそ!

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide

Kinase inhibition Regioisomerism SAR

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide (CAS 2097923-49-2, molecular formula C₁₈H₁₉N₃O₂, MW 309.4) belongs to the naphthalenecarboxamide class of organic compounds, characterized by a naphthalene ring bearing a carboxylic acid amide group at the 1-position. Its structure incorporates three pharmacophoric elements: (i) a naphthalene-1-carboxamide core, (ii) an ethoxyethyl flexible spacer chain, and (iii) a terminal 1H-imidazol-1-yl moiety connected via the ethoxyethyl linker.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 2097923-49-2
Cat. No. B2837059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide
CAS2097923-49-2
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NCCOCCN3C=CN=C3
InChIInChI=1S/C18H19N3O2/c22-18(17-7-3-5-15-4-1-2-6-16(15)17)20-9-12-23-13-11-21-10-8-19-14-21/h1-8,10,14H,9,11-13H2,(H,20,22)
InChIKeyIOGPIXWCOAJXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide (CAS 2097923-49-2): Structural Identity and Compound Class Origin


N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide (CAS 2097923-49-2, molecular formula C₁₈H₁₉N₃O₂, MW 309.4) belongs to the naphthalenecarboxamide class of organic compounds, characterized by a naphthalene ring bearing a carboxylic acid amide group at the 1-position [1]. Its structure incorporates three pharmacophoric elements: (i) a naphthalene-1-carboxamide core, (ii) an ethoxyethyl flexible spacer chain, and (iii) a terminal 1H-imidazol-1-yl moiety connected via the ethoxyethyl linker . This compound is a member of the broader N-imidazolyl-naphthalene derivative family, which has been extensively investigated for thromboxane A₂ (TXA₂) synthase inhibition and related cardiovascular applications [2]. The 1-naphthyl substitution pattern distinguishes it from the more commonly explored 2-naphthyl or tetrahydronaphthalene scaffolds in this chemical class.

Why N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide Cannot Be Casually Replaced by Other Naphthalene-Imidazole Compounds


Within the naphthalene-imidazole compound class, three structural variables critically modulate target engagement, selectivity, and pharmacokinetic behavior: (i) the naphthalene substitution position (1-carboxamide vs. 2-carboxamide), which alters the spatial orientation of the carboxamide pharmacophore and influences π–π stacking geometries with aromatic residues in enzyme active sites [1]; (ii) the length and composition of the spacer linking the naphthalene core to the imidazole ring, where the ethoxyethyl linker (4-atom chain containing an ether oxygen) provides distinct conformational flexibility and hydrogen-bonding capacity compared to methylene, ethylene, or propyl linkers [2]; and (iii) the imidazole N-substitution pattern, which governs Fe(II)–N coordination geometry with heme-containing enzymes such as cytochrome P450 isoforms [3]. Published structure–activity relationship (SAR) data on related 2-(1H-imidazol-1-ylmethyl)-naphthalene carboxylic acids demonstrate that even a single methylene shift in the spacer can alter in vitro TXA₂ synthase IC₅₀ values by more than an order of magnitude [4]. Therefore, simple replacement of this compound with another naphthalene-imidazole analog without empirical validation risks loss of target potency, altered selectivity profile, and unpredictable in vivo duration of action.

Quantitative Differentiation Evidence for N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide (CAS 2097923-49-2) Against Structural Analogs


Evidence 1: Naphthalene-1-carboxamide Regioisomerism Confers Distinct Kinase Inhibitor Scaffold Potential Versus Naphthalene-2-carboxamide Analogs

The 1-naphthyl carboxamide substitution pattern of the target compound orients the amide carbonyl and NH groups into a spatial arrangement distinct from that of naphthalene-2-carboxamide analogs. In kinase inhibitor drug discovery, 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides have been identified as a privileged scaffold for potent and selective VEGFR2 tyrosine kinase inhibition, with lead compounds achieving IC₅₀ values in the low nanomolar range (e.g., BFH772: VEGFR2 IC₅₀ = 3 nM in HUVEC cells) [1]. In contrast, naphthalene-2-carboxamide-based phospholipase D inhibitors (e.g., VU0155056: PLD1 IC₅₀ = 81 nM) demonstrate markedly different target selectivity profiles . The 1-carboxamide regioisomer enables a specific hydrogen-bond donor/acceptor geometry that favors interaction with the hinge region of kinase ATP-binding pockets, whereas the 2-carboxamide regioisomer is preferentially exploited for allosteric phospholipase binding sites [2].

Kinase inhibition Regioisomerism SAR

Evidence 2: Ethoxyethyl Spacer Provides Different Conformational Flexibility and Hydrogen-Bonding Profile Compared to Direct Methylene-Linked Imidazole Analogs

The ethoxyethyl spacer (–NH–CH₂CH₂–O–CH₂CH₂–imidazole) in the target compound introduces an ether oxygen atom that is absent in the simpler methylene-linked imidazole-naphthalene carboxylic acids described by Cross et al. (1986) [1]. This ether oxygen provides an additional hydrogen-bond acceptor site and increases the spacer length from approximately 2 bonds (imidazol-1-ylmethyl) to 5 bonds (imidazol-1-yl-ethoxyethyl). Published SAR on 1-imidazolyl(alkyl)-substituted naphthalene/chroman TXA₂ synthase inhibitors demonstrates that spacer length and heteroatom incorporation directly modulate inhibitory potency: the most potent dual TXA₂ synthase/aromatase inhibitor in the dihydroquinoline series, compound 31 (5-(2-imidazol-1-ylethyl)-7,8-dihydroquinoline), achieved P450 TxA₂ IC₅₀ = 0.29 µM and P450 arom IC₅₀ = 0.50 µM, while its one-carbon-shorter analog showed reduced potency [2]. The ethoxyethyl spacer in the target compound, being longer and more polar than a simple ethyl or methyl linker, is predicted to alter the Fe(II)–N imidazole coordination distance and geometry within the P450 active site, potentially shifting selectivity between different P450 isoforms (e.g., TXA₂ synthase vs. aromatase) [3].

Linker optimization Conformational analysis TXA₂ synthase

Evidence 3: Structural Divergence from the Same-Molecular-Formula Compound FR230513 Highlights Distinct Biological Target Space (C₁₈H₁₉N₃O₂ Isomers)

The target compound shares its molecular formula (C₁₈H₁₉N₃O₂) with FR230513 (1-[(1R)-1-(hydroxymethyl)-3-(naphthalen-1-yl)propyl]-1H-imidazole-4-carboxamide), a structurally distinct non-nucleoside adenosine deaminase (ADA) inhibitor with a reported IC₅₀ of 17 nM against recombinant human ADA [1]. Despite identical elemental composition, the two compounds differ fundamentally in their connectivity: the target compound features a carboxamide group directly attached to the naphthalene 1-position with the imidazole tethered via an ethoxyethyl chain, whereas FR230513 positions the imidazole-4-carboxamide at the terminus of a hydroxy-substituted propyl chain attached to the imidazole nitrogen [2]. This constitutional isomerism results in completely divergent pharmacophoric presentations: the target compound presents the imidazole N-3 lone pair for potential heme-Fe coordination (relevant to P450 enzyme inhibition), while FR230513 orients its imidazole-4-carboxamide for ADA active-site interactions [3]. These two C₁₈H₁₉N₃O₂ isomers thus occupy entirely separate biological target classes, underscoring the critical importance of structural identity verification in procurement.

Molecular isomerism Adenosine deaminase Target specificity

Evidence 4: Absence of Saturated Ring System Differentiates This Compound from Tetrahydronaphthalene-Based TXA₂ Synthase Inhibitors Such as DP-1904

The target compound contains a fully aromatic naphthalene ring system, in contrast to the partially saturated 5,6,7,8-tetrahydronaphthalene core found in DP-1904 (6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride hemihydrate, compound 47a), the clinical-stage TXA₂ synthase inhibitor selected from Kanao et al.'s 1989 optimization program [1]. The fully aromatic naphthalene system confers: (a) greater planarity and extended π-surface area for aromatic stacking interactions (naphthalene: 10 π-electrons vs. tetrahydronaphthalene aromatic ring: 6 π-electrons), (b) altered oxidative metabolism susceptibility (the benzylic positions of tetrahydronaphthalene are primary sites for CYP-mediated hydroxylation), and (c) different conformational rigidity (the saturated ring in DP-1904 introduces chair/boat conformational dynamics absent in planar naphthalene) [2]. The Kanao et al. study demonstrated that imidazole-substituted tetrahydronaphthalene carboxylic acids achieved potent TXA₂ synthase inhibition in vitro with long duration of action in rats when administered orally or intravenously (DP-1904 advanced to clinical evaluation) [3]. The fully aromatic naphthalene-1-carboxamide scaffold in the target compound is predicted to exhibit a different metabolic clearance profile and potentially shifted selectivity due to the absence of the carboxylic acid group that is critical for DP-1904's activity.

Aromaticity TXA₂ synthase Metabolic stability

Evidence 5: Imidazol-1-yl-ethoxyethyl Pharmacophoric Fragment Is Shared with a Benzoic Acid-Derived TXA₂ Synthase Inhibitor (BDBM7962) Having a Reported IC₅₀ of ~3 nM

The imidazol-1-yl-ethoxyethyl substructure present in the target compound is identical to the key pharmacophoric fragment found in 4-(2-imidazol-1-yl-ethoxy)-benzoic acid (BDBM7962), a potent thromboxane-A synthase inhibitor with a reported IC₅₀ of approximately 3 nM against the human enzyme [1]. In BDBM7962, the imidazol-1-yl-ethoxy fragment is attached via an ether linkage to a benzoic acid aromatic core, whereas in the target compound this same fragment is connected through a carboxamide bond to a naphthalene ring system [2]. This shared pharmacophore element suggests that the target compound may retain the capacity for potent TXA₂ synthase inhibition while the naphthalene-1-carboxamide replacement of the benzoic acid moiety could modulate physicochemical properties (predicted logP increase of approximately 1.5–2.0 log units due to naphthalene vs. benzoic acid), oral bioavailability, and off-target selectivity . The 3 nM potency benchmark from BDBM7962 provides a quantitative reference point for the inherent target engagement potential of the imidazol-1-yl-ethoxyethyl pharmacophore, though direct potency data for the naphthalene-1-carboxamide analog remain to be experimentally determined.

Pharmacophore mapping TXA₂ synthase Binding affinity

Recommended Research and Procurement Scenarios for N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide (CAS 2097923-49-2)


Scenario 1: Kinase-Focused Screening Library Expansion with Naphthalene-1-carboxamide Privileged Scaffold

For research groups building kinase inhibitor screening decks, this compound is recommended as a naphthalene-1-carboxamide scaffold entry based on the established precedent of 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides as potent VEGFR2 inhibitors (IC₅₀ as low as 3 nM for optimized derivatives) [1]. The 1-carboxamide regioisomer orients the amide carbonyl for hinge-region hydrogen bonding in kinase ATP-binding pockets, distinguishing it from naphthalene-2-carboxamide-based phospholipase D inhibitors [2]. Procurement of this compound enables exploration of SAR around the imidazolyl-ethoxyethyl substituent as a potential kinase selectivity element.

Scenario 2: TXA₂ Synthase / P450 Enzyme Inhibitor Lead Generation Leveraging the Imidazol-1-yl-ethoxyethyl Pharmacophore

The shared imidazol-1-yl-ethoxyethyl pharmacophore with the potent TXA₂ synthase inhibitor BDBM7962 (IC₅₀ ≈ 3 nM against human thromboxane-A synthase) positions this compound as a structurally differentiated starting point for cardiovascular or anti-thrombotic drug discovery [1]. Unlike prior art focusing on tetrahydronaphthalene-2-carboxylic acids (e.g., DP-1904) or benzoic acid derivatives, the fully aromatic naphthalene-1-carboxamide core may confer distinct metabolic stability and tissue distribution profiles [2]. Researchers should prioritize in vitro TXA₂ synthase enzymatic assays and counter-screening against related P450 isoforms (aromatase, CYP3A4) to define selectivity windows.

Scenario 3: Constitutional Isomer Verification and Analytical Reference Standard Procurement

Given that this compound shares the molecular formula C₁₈H₁₉N₃O₂ with the structurally distinct adenosine deaminase inhibitor FR230513 (ADA IC₅₀ = 17 nM), this compound is recommended for procurement as an analytical reference standard to verify CAS-number-level structural identity in chemical inventory management [1]. The two isomers cannot be distinguished by mass spectrometry or elemental analysis alone and require NMR or chromatographic confirmation. Laboratories maintaining compound collections containing imidazole-naphthalene derivatives should use this compound as a retention time and spectral reference to prevent target-class mismatches in biological screening [2].

Scenario 4: Spacer SAR Exploration in Imidazole-Containing P450 Ligand Series

The ethoxyethyl spacer (–NH–CH₂CH₂–O–CH₂CH₂–imidazole) in this compound offers a distinct vector for SAR exploration compared to the extensively studied methylene and ethylene-linked imidazole-naphthalene series [1]. Published data from the Hartmann group demonstrates that spacer length and heteroatom incorporation in imidazolyl(alkyl)-quinoline/naphthalene derivatives directly modulate dual TXA₂ synthase/aromatase inhibitory potency, with IC₅₀ values ranging from 0.29 to >10 µM depending on spacer composition [2]. This compound serves as a key intermediate-length, ether-containing spacer benchmark for systematic linker SAR studies in P450 enzyme inhibitor programs.

Quote Request

Request a Quote for N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.